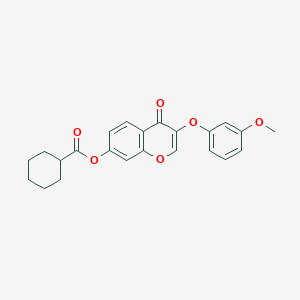

3-(3-methoxyphenoxy)-4-oxo-4H-chromen-7-yl cyclohexanecarboxylate

説明

特性

IUPAC Name |

[3-(3-methoxyphenoxy)-4-oxochromen-7-yl] cyclohexanecarboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22O6/c1-26-16-8-5-9-17(12-16)28-21-14-27-20-13-18(10-11-19(20)22(21)24)29-23(25)15-6-3-2-4-7-15/h5,8-15H,2-4,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVXFNWBPNAWPCH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC=C1)OC2=COC3=C(C2=O)C=CC(=C3)OC(=O)C4CCCCC4 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-methoxyphenoxy)-4-oxo-4H-chromen-7-yl cyclohexanecarboxylate typically involves multi-step organic reactions. One common method includes the condensation of 3-methoxyphenol with 4-oxo-4H-chromen-7-yl cyclohexanecarboxylate under specific conditions. The reaction is often catalyzed by acids or bases and may require solvents such as ethanol or methanol to facilitate the process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the product. Purification steps such as recrystallization or chromatography are essential to obtain the compound in its pure form.

化学反応の分析

Types of Reactions

3-(3-methoxyphenoxy)-4-oxo-4H-chromen-7-yl cyclohexanecarboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to alcohols or other reduced forms.

Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can result in various substituted derivatives with different functional groups.

科学的研究の応用

3-(3-methoxyphenoxy)-4-oxo-4H-chromen-7-yl cyclohexanecarboxylate has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: The compound exhibits potential biological activities, including anti-inflammatory and antioxidant properties, making it a subject of study in pharmacology and biochemistry.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.

Industry: It is utilized in the development of new materials with specific properties, such as polymers and coatings.

作用機序

The mechanism of action of 3-(3-methoxyphenoxy)-4-oxo-4H-chromen-7-yl cyclohexanecarboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may interfere with oxidative stress pathways, thereby exerting its antioxidant properties. The exact molecular targets and pathways are still under investigation and may vary depending on the specific application.

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The table below summarizes key analogues and their structural differences:

Key Observations:

Substituent Position: The 3-methoxyphenoxy group in the target compound may confer distinct electronic and steric effects compared to 2- or 4-methoxy isomers. For example, the 2-methoxy analogue () exhibits better blood-brain barrier (BBB) penetration, suggesting positional sensitivity in pharmacokinetics .

Carbamate esters () may resist enzymatic hydrolysis compared to carboxylate esters, prolonging metabolic half-life .

Pharmacokinetic and Toxicity Profiles

While direct data for the target compound are unavailable, inferences can be drawn from analogues:

生物活性

3-(3-methoxyphenoxy)-4-oxo-4H-chromen-7-yl cyclohexanecarboxylate is a synthetic compound belonging to the class of flavonoids, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound's structure can be described as follows:

- IUPAC Name : this compound

- Molecular Formula : C20H22O5

- CAS Number : 847034-56-4

Antioxidant Activity

Flavonoids are well-known for their antioxidant properties. Studies indicate that this compound exhibits significant free radical scavenging activity. This property is crucial for mitigating oxidative stress, which is linked to various diseases, including cancer and cardiovascular disorders.

Anti-inflammatory Effects

Research has shown that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. The mechanism involves the downregulation of NF-kB signaling pathways, which play a pivotal role in inflammation.

Anticancer Properties

In vitro studies have demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase.

The biological activities of this compound can be attributed to its ability to modulate various signaling pathways:

- Antioxidant Defense : By scavenging free radicals, it protects cellular components from oxidative damage.

- NF-kB Pathway Inhibition : This compound inhibits the NF-kB pathway, leading to decreased expression of inflammatory mediators.

- Apoptosis Induction : It triggers intrinsic apoptotic pathways in cancer cells, promoting cell death.

Case Studies

A recent study published in the Journal of Medicinal Chemistry investigated the anticancer effects of this compound on MCF-7 cells. The study found that treatment with the compound resulted in a significant reduction in cell viability and an increase in apoptotic markers such as caspase activation and PARP cleavage.

Q & A

Q. Critical Considerations :

- Optimize reaction time and temperature to minimize byproducts like unsubstituted chromenone derivatives.

- Monitor reaction progress via TLC or HPLC to ensure intermediate stability .

How is the structural characterization of this compound validated in academic research?

Basic Research Question

Validation involves:

Q. Example Conflict :

- reports no mechanistic data, while cites anti-inflammatory activity in analogs. Resolve via siRNA knockdown of suspected targets (e.g., NF-κB) to confirm relevance.

What experimental strategies elucidate its enzyme interaction mechanisms?

Advanced Research Question

- Kinetic Studies : Measure enzyme inhibition (e.g., IC₅₀ for COX-2) using fluorogenic substrates .

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and stoichiometry with target proteins .

- Mutagenesis : Modify active-site residues (e.g., Ser530 in COX-2) to assess binding dependency .

Key Finding :

The morpholine-carboxylate moiety in analogs enhances hydrogen bonding with catalytic serine residues, suggesting a similar mechanism for this compound .

How does this compound compare to structurally related chromenone derivatives?

Advanced Research Question

A comparative analysis reveals:

| Compound | Key Feature | Bioactivity |

|---|---|---|

| 3-(4-Methoxyphenoxy)-4-oxo analog | Lacks methyl group | Reduced solubility |

| Trifluoromethyl-substituted analog | Electron-withdrawing group | Enhanced enzyme inhibition |

Q. Methodological Insight :

- QSAR Modeling : Correlate substituent electronegativity with logP and IC₅₀ values to prioritize synthetic targets .

What strategies improve its solubility and bioavailability for in vivo studies?

Advanced Research Question

- Prodrug Design : Introduce hydrolyzable esters (e.g., acetyl) to enhance aqueous solubility .

- Nanoparticle Encapsulation : Use PLGA nanoparticles to improve plasma half-life .

- LogP Optimization : Reduce logP from ~3.5 (predicted) to <2 via polar substituents (e.g., hydroxyl groups) .

What reaction mechanisms dominate its chemical modifications?

Advanced Research Question

- Nucleophilic Aromatic Substitution : Methoxyphenoxy group undergoes substitution with amines/thiols under acidic conditions .

- Ester Hydrolysis : Cyclohexanecarboxylate cleaves via lipase-catalyzed hydrolysis in physiological conditions .

- Oxidation : Chromenone’s ketone group is resistant to oxidation, ensuring stability in metabolic assays .

Q. Reagent Table :

| Reaction Type | Reagents/Conditions | Major Product |

|---|---|---|

| Substitution | K₂CO₃, DMF, 80°C | Amine/thioether derivatives |

| Hydrolysis | Porcine liver esterase, pH 7.4 | Free carboxylic acid |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。